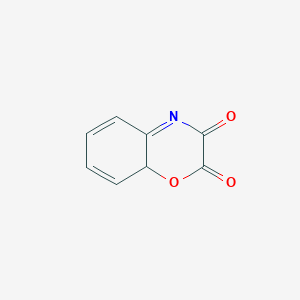![molecular formula C50H72N7O9PSi B12354298 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex organic compound. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and bis(4-methoxyphenyl)phenylmethyl chloride.
Acylation: The amino group of guanine is acylated using 2-methyl-1-oxopropyl chloride.
Phosphitylation: The 2’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of guanosine are treated with protecting agents.
Automated Synthesis: Automated synthesizers are used to carry out the acylation and phosphitylation steps efficiently.
Purification: The final product is purified using chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base.
Reduction: Reduction reactions can occur at the cyanoethyl group.
Substitution: Nucleophilic substitution reactions can take place at the phosphoramidite group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced cyanoethyl derivatives.
Substitution: Substituted phosphoramidite derivatives.
科学的研究の応用
Chemistry
Oligonucleotide Synthesis: Used as a building block in the synthesis of DNA and RNA oligonucleotides.
Chemical Probes: Utilized in the development of chemical probes for studying nucleic acid interactions.
Biology
Genetic Testing: Employed in the synthesis of probes and primers for genetic testing.
Gene Editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing.
Medicine
Therapeutics: Potential use in the development of antisense oligonucleotides for treating genetic disorders.
Diagnostics: Used in the development of diagnostic assays for detecting genetic mutations.
Industry
Forensics: Applied in forensic science for DNA profiling.
Biotechnology: Used in various biotechnological applications, including synthetic biology and molecular diagnostics.
作用機序
The compound exerts its effects primarily through its incorporation into oligonucleotides. The molecular targets include:
DNA and RNA: The compound binds to complementary DNA or RNA sequences, facilitating various genetic manipulations.
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleic acid synthesis and modification.
類似化合物との比較
Similar Compounds
Guanosine, 5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxy-: Another guanosine derivative used in oligonucleotide synthesis.
Guanosine, 5’-O-(4-monomethoxytrityl)-2’,3’-dideoxy-: Similar in structure but with different protecting groups.
Uniqueness
Protecting Groups: The use of bis(4-methoxyphenyl)phenylmethyl and tert-butyldimethylsilyl groups provides unique protection and stability during synthesis.
Phosphoramidite Group: The presence of the 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] group allows for efficient incorporation into oligonucleotides.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C50H72N7O9PSi |
|---|---|
分子量 |
974.2 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H72N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40-44,47-48,53H,17,29-30H2,1-13H3,(H,54,58)(H,55,59)/t40-,41?,42-,43-,44?,47-,48?,67?/m1/s1 |
InChIキー |
PTNZERYSBOEWKI-AWFQAXFWSA-N |
異性体SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)

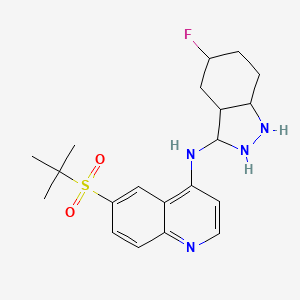
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
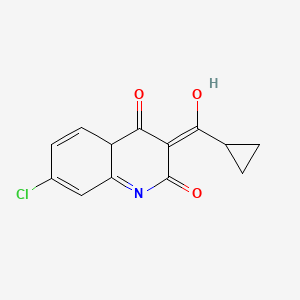
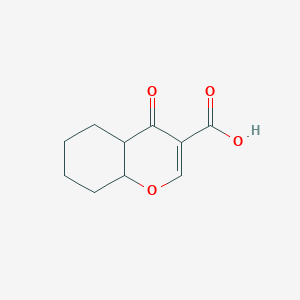

![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-16-carboxylate](/img/structure/B12354288.png)

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)
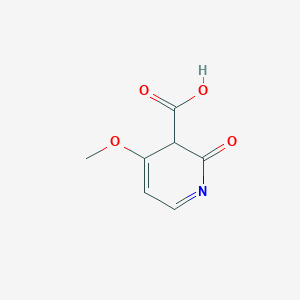
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)
